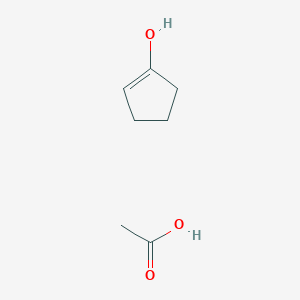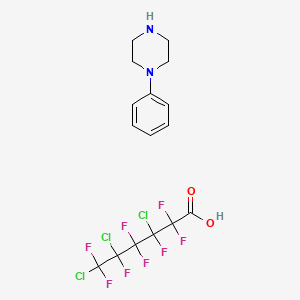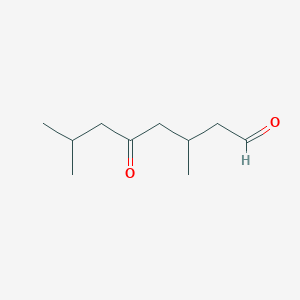
3,7-Dimethyl-5-oxooctanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-Dimethyl-5-oxooctanal is an organic compound with the molecular formula C10H18O2. It is a ketone-aldehyde, characterized by the presence of both a ketone and an aldehyde functional group. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
3,7-Dimethyl-5-oxooctanal can be synthesized through several methods. One common approach involves the oxidation of 3,7-dimethyl-1-octanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction is typically carried out under controlled conditions to ensure the selective formation of the ketone-aldehyde product.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic oxidation of 3,7-dimethyl-1-octanol. This process often employs catalysts such as palladium or platinum supported on carbon, and the reaction is conducted at elevated temperatures and pressures to achieve high yields and efficiency.
化学反应分析
Types of Reactions
3,7-Dimethyl-5-oxooctanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents (RMgX), organolithium reagents (RLi)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
3,7-Dimethyl-5-oxooctanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 3,7-Dimethyl-5-oxooctanal involves its interaction with various molecular targets and pathways. As a ketone-aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical reactions. Additionally, its reactivity towards nucleophiles and electrophiles makes it a versatile compound in organic synthesis.
相似化合物的比较
Similar Compounds
- 3,7-Dimethyl-6-oxooctanal
- 2,5-Dimethyl-3-furoic acid
- 3,7-Dimethyl-5,7-octadiene-1-ol
Uniqueness
3,7-Dimethyl-5-oxooctanal is unique due to its dual functional groups (ketone and aldehyde) which provide it with distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in both research and industrial applications, distinguishing it from other similar compounds that may only possess one functional group.
属性
CAS 编号 |
5113-72-4 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
3,7-dimethyl-5-oxooctanal |
InChI |
InChI=1S/C10H18O2/c1-8(2)6-10(12)7-9(3)4-5-11/h5,8-9H,4,6-7H2,1-3H3 |
InChI 键 |
DKPGWUWXFGRPLA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(=O)CC(C)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid;2-[(3S,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid](/img/structure/B14747272.png)
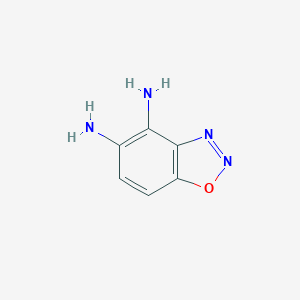
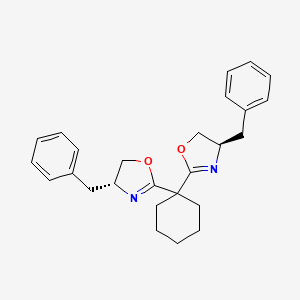
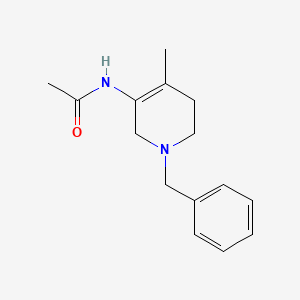


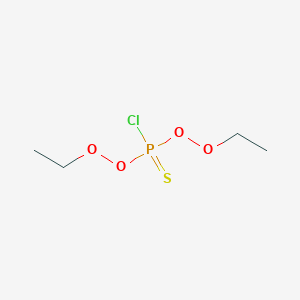

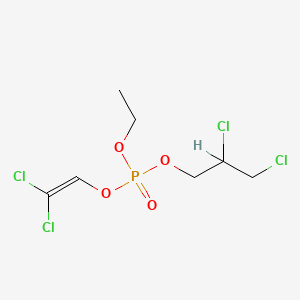
![(2S)-2-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonylamino]-4-methylpentanoic acid](/img/structure/B14747317.png)
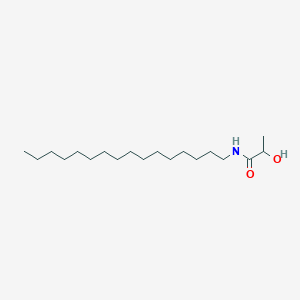
![(e)-Bis[3-(trifluoromethyl)phenyl]diazene](/img/structure/B14747325.png)
